2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxybutanoic acid
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Overview
Description
- This compound has the chemical formula C₁₆H₂₄O₃ and a molecular weight of 264.36 g/mol .
- It belongs to the class of compounds known as phenolic acids .
- The IUPAC name for this compound is methyl 3,5-di-tert-butyl-4-hydroxybenzoate .
- It is a white crystalline solid with antioxidant properties.
Preparation Methods
Synthetic Routes: One common synthetic route involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol.
Reaction Conditions: The reaction typically occurs under acidic conditions.
Industrial Production: Industrial production methods may involve large-scale esterification processes.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like , , and are commonly used.
Major Products: The major products depend on the specific reaction conditions but may include phenolic derivatives or alcohols.
Scientific Research Applications
Chemistry: Used as a model compound for studying antioxidant behavior and radical scavenging.
Biology: Investigated for its potential protective effects against oxidative stress.
Medicine: Explored for its role in preventing lipid peroxidation and related diseases.
Industry: Used in the formulation of antioxidants for various applications.
Mechanism of Action
- The compound exerts its effects primarily through antioxidant activity .
- It scavenges free radicals, protecting cells from oxidative damage.
- Molecular targets may include enzymes involved in reactive oxygen species (ROS) metabolism.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include
Uniqueness: The compound’s unique structure combines phenolic and ester functionalities, contributing to its antioxidant properties.
Remember that this compound plays a crucial role in various scientific fields, and its antioxidant properties make it an intriguing subject of study
Properties
CAS No. |
83677-17-2 |
---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2E)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-hydroxybutanoic acid |
InChI |
InChI=1S/C19H28O4/c1-18(2,3)14-10-12(9-13(7-8-20)17(22)23)11-15(16(14)21)19(4,5)6/h9-11,20-21H,7-8H2,1-6H3,(H,22,23)/b13-9+ |
InChI Key |
RVAONIDBRIBHMK-UKTHLTGXSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\CCO)/C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(CCO)C(=O)O |
Origin of Product |
United States |
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